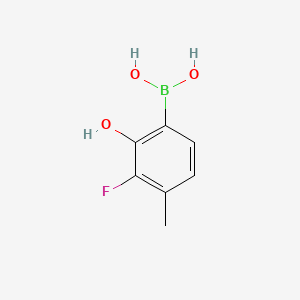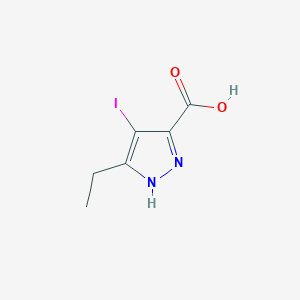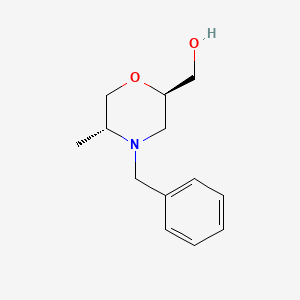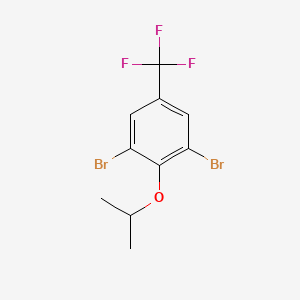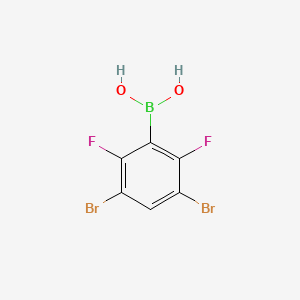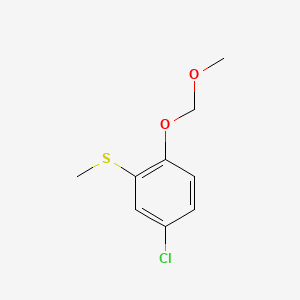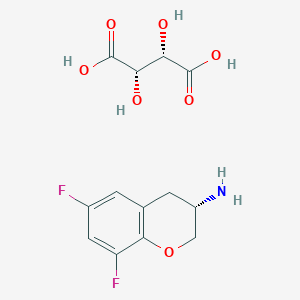
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a chroman structure with fluorine substitutions and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Amination: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydroxysuccinate Moiety: This step involves the reaction of the amine with a dihydroxysuccinic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Wirkmechanismus
The mechanism of action of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Difluorochroman-3-amine: Lacks the dihydroxysuccinate moiety.
Chroman-3-amine: Lacks fluorine substitutions.
(2S,3S)-2,3-Dihydroxysuccinate: Lacks the chroman structure.
Uniqueness
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to the combination of its fluorinated chroman structure and the dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15F2NO7 |
|---|---|
Molekulargewicht |
335.26 g/mol |
IUPAC-Name |
(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
InChI-Schlüssel |
KFFVIGZTINBPML-ZZQRGORHSA-N |
Isomerische SMILES |
C1[C@@H](COC2=C1C=C(C=C2F)F)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


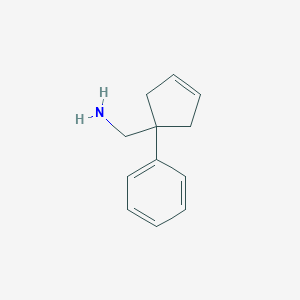
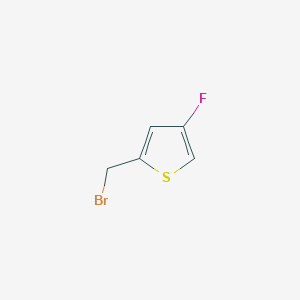
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)
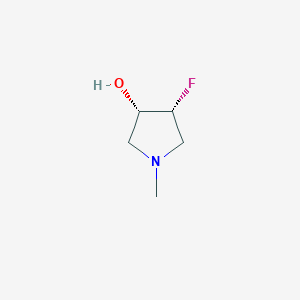
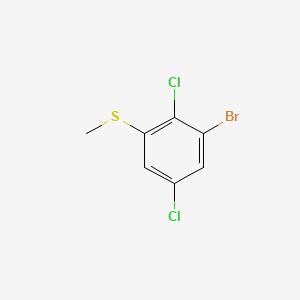
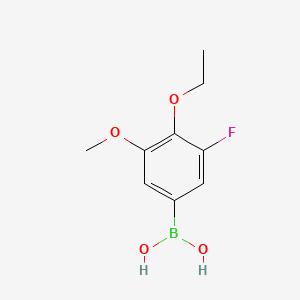
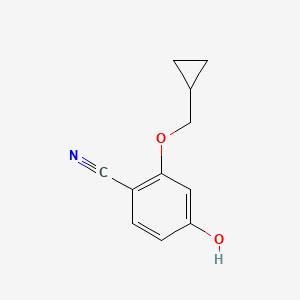
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
